molecular formula C22H16N2O4S2 B6083077 2,2'-(1,2-ETHANEDIYL)BIS(2H-NAPHTHO[1,8-CD]ISOTHIAZOLE) 1,1,1',1'-TETRAOXIDE

2,2'-(1,2-ETHANEDIYL)BIS(2H-NAPHTHO[1,8-CD]ISOTHIAZOLE) 1,1,1',1'-TETRAOXIDE

Cat. No.: B6083077
M. Wt: 436.5 g/mol
InChI Key: UQTHDQHZZUWXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,8-cd]isothiazole core, which is a fused ring system containing both naphthalene and isothiazole units. The presence of the ethanediyl bridge and tetraoxide groups further enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide typically involves multi-step organic reactions. One common approach is the condensation of naphtho[1,8-cd]isothiazole derivatives with ethanediyl dihalides under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Advanced purification techniques, including high-performance liquid chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the tetraoxide groups to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphtho[1,8-cd]isothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the naphtho[1,8-cd]isothiazole core.

Scientific Research Applications

2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe and bioactive molecule.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,2’-(1,2-ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, such as proteins and nucleic acids, potentially modulating their function. The presence of the naphtho[1,8-cd]isothiazole core and tetraoxide groups contributes to its reactivity and ability to participate in redox reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide stands out due to its unique combination of the naphtho[1,8-cd]isothiazole core and tetraoxide groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-[2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)ethyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c25-29(26)19-11-3-7-15-5-1-9-17(21(15)19)23(29)13-14-24-18-10-2-6-16-8-4-12-20(22(16)18)30(24,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTHDQHZZUWXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCN4C5=CC=CC6=C5C(=CC=C6)S4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.